TCO-PEG12-acid

Bioorthogonal Chemistry Antibody Pretargeting Click Chemistry

TCO-PEG12-acid (Molecular Formula: C36H67NO16, Molecular Weight: 769.9 g/mol) is a bifunctional reagent featuring a trans-cyclooctene (TCO) group, a discrete 12-unit polyethylene glycol (PEG12) spacer, and a terminal carboxylic acid. The TCO moiety enables rapid, copper-free inverse electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazines, one of the fastest known biorthogonal reactions.

Molecular Formula C36H67NO16
Molecular Weight 769.9 g/mol
Cat. No. B15575045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCO-PEG12-acid
Molecular FormulaC36H67NO16
Molecular Weight769.9 g/mol
Structural Identifiers
InChIInChI=1S/C36H67NO16/c38-35(39)8-10-41-12-14-43-16-18-45-20-22-47-24-26-49-28-30-51-32-33-52-31-29-50-27-25-48-23-21-46-19-17-44-15-13-42-11-9-37-36(40)53-34-6-4-2-1-3-5-7-34/h1-2,34H,3-33H2,(H,37,40)(H,38,39)/b2-1-
InChIKeyFVJWPXWJNGHBBI-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

TCO-PEG12-acid: A Defined 12-Unit PEG Linker for Biorthogonal Click Chemistry and PROTAC Synthesis


TCO-PEG12-acid (Molecular Formula: C36H67NO16, Molecular Weight: 769.9 g/mol) is a bifunctional reagent featuring a trans-cyclooctene (TCO) group, a discrete 12-unit polyethylene glycol (PEG12) spacer, and a terminal carboxylic acid . The TCO moiety enables rapid, copper-free inverse electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazines, one of the fastest known biorthogonal reactions . The PEG12 chain enhances aqueous solubility [1], while the terminal acid provides a handle for covalent conjugation to primary amines via carbodiimide chemistry . This compound is frequently used as a linker in the construction of PROteolysis TArgeting Chimeras (PROTACs) [2] and for biorthogonal labeling in antibody pretargeting [3].

Copper-free bioorthogonal ligation via IEDDA with tetrazine probes
PEG12 spacer for antibody, nanoparticle, or macromolecule conjugation
Carboxylic acid terminal for stable amide coupling to amine-containing ligands
Heterobifunctional linker for modular PROTAC and bioconjugate assembly

Critical Limitations of Substituting TCO-PEG12-acid with Generic PEG-TCO Linkers


The performance of TCO-functionalized PEG linkers in biorthogonal applications is critically dependent on the PEG chain length [1]. Simple substitution with a generic 'TCO-PEG-acid' linker without specifying PEG units (n) can lead to significant and quantifiable differences in key experimental parameters, including reaction kinetics [2], TCO reactivity preservation [3], in vivo clearance rates [4], and aqueous solubility [5]. For instance, PEG4 chains may lead to TCO burial within hydrophobic antibody pockets, while PEG36 chains can alter pharmacokinetic profiles. The 12-unit PEG chain represents a distinct compromise between steric shielding and overall molecular weight that cannot be achieved by shorter or longer analogs. The following evidence quantifies these differences to guide precise selection.

PEG length PEG chain length variation can shift in vivo targeting and biodistribution profiles; PEG12 does not behave like PEG0 or PEG4.
TCO accessibility Shorter PEG linkers may limit TCO exposure and reduce conjugation efficiency, while longer ones may over-shield and dampen signal.
Dispersity Polydisperse PEG analogs introduce batch-to-batch variability in hydrodynamic radius and pharmacokinetics; monodisperse PEG12 is specified.

Quantitative Evidence: TCO-PEG12-acid Differentiation from Closest PEG-Length Analogs


TCO-PEG12-acid vs. TCO-PEG4-acid: Preservation of TCO Reactivity upon Antibody Conjugation

A direct comparison of TCO-functionalized antibodies revealed that the introduction of a hydrophilic PEG linker, such as PEG12, is essential for preserving TCO reactivity. While amine-coupling of TCO directly to an antibody results in >90% of TCOs being non-reactive due to hydrophobic burial, the use of a PEG linker fully restores reactivity [1]. In a related study, a PEG4 chain alone was found to only maintain 40% TCO reactivity on an antibody, whereas an optimal linker design achieved 100% functionality [2]. This supports the class-level inference that longer PEG chains, like PEG12, are required to shield the TCO from hydrophobic protein domains and ensure >90% reactive TCO density [1].

In vivo fluorescence signal
Head-to-head
~2× lower signal vs. PEG0
PEG12 may reduce reactive TCO availability in pretargeting models.
HT29 xenograft, fluorescent tetrazine probe.
Bioorthogonal Chemistry Antibody Pretargeting Click Chemistry

TCO-PEG12-acid vs. TCO-PEG24-acid: Differential Impact on IEDDA Reaction Kinetics

The IEDDA reaction rate between TCO and tetrazines is influenced by PEG linker length, particularly when the tetrazine is lipophilic. While TCO-PEG12-acid is expected to exhibit reaction rates within the typical range of 10⁴-10⁶ M⁻¹s⁻¹ , a direct comparison study using TCO-PEG24-acid demonstrated a 77-fold higher IEDDA rate with lipophilic tetrazines compared to TCO-PEG4 . This class-level inference suggests that while PEG12 provides a significant improvement in reactivity over very short linkers, PEG24 may offer even faster kinetics in certain contexts, representing a key performance trade-off.

TCO grafting efficiency
Head-to-head
Significantly higher TCO/Ab vs. PEG0 and PEG4 (P < 0.05)
PEG12 improves conjugation efficiency for high-density labeling.
Anti-CEA antibody 35A7, MALDI-TOF MS.
Bioorthogonal Chemistry Click Chemistry Reaction Kinetics

TCO-PEG12-acid vs. TCO-PEG4/8/24/36-acid: Modulating In Vivo Clearance via PEG Length

A systematic in vivo study using ¹⁷⁷Lu-labeled tetrazine radioligands with varying PEG linker lengths (PEG3, PEG7, PEG11) demonstrated that longer PEG chains lead to more rapid clearance from the peritoneal cavity and a shift from mixed renal/hepatic excretion to predominantly renal excretion [1]. The PEG11 probe showed significantly faster clearance than PEG3, impacting biodistribution and absorbed radiation dose in tumors. This class-level inference directly extends to TCO-PEG12-acid, where its 12-unit PEG chain is predicted to confer enhanced renal clearance and favorable biodistribution compared to shorter PEG analogs (PEG4, PEG8) or unPEGylated TCOs, but with potentially less rapid clearance than ultra-long PEG36 variants .

Nanostar tumor uptake
Head-to-head
Lower %ID/g vs. no-PEG and PEG106 (P < 0.05)
PEG length critically influences nanoparticle tumor accumulation.
Mouse model, [18F]F-Tz-PEG11-NODA PET imaging.
Pharmacokinetics Pretargeted Imaging Radioligand Therapy

TCO-PEG12-acid vs. TCO-PEG4-acid: Enhanced Aqueous Solubility

The inclusion of a 12-unit PEG spacer significantly enhances the aqueous solubility of TCO-PEG12-acid compared to its shorter-chain analogs. While TCO-PEG4-acid exhibits a calculated LogP of 1.43, indicating substantial hydrophobicity [1], the extended PEG chain in TCO-PEG12-acid reduces this to a LogP of approximately -0.6 [2]. This >2-unit decrease in LogP translates to markedly improved solubility in aqueous buffers, a critical requirement for efficient bioconjugation in physiological environments. TCO-PEG12-acid is readily soluble in water, DMSO, DCM, and DMF [3].

Hydrophilicity & shielding
Class-level
Reported enhanced solubility and reduced non-specific binding vs. PEG4
PEG12 balances shielding without excessive hydrodynamic volume.
Qualitative inference; quantitative comparison not available.
Bioconjugation Drug Formulation Solubility

TCO-PEG12-acid: Optimized Application Scenarios Based on Quantitative Evidence


PROTAC Linker: Balancing Length, Solubility, and Synthetic Accessibility

In PROTAC design, linker length critically dictates ternary complex formation and degradation efficiency . TCO-PEG12-acid provides an optimal 12-unit PEG spacer that is within the reported range for effective PROTAC linkers [5]. Its improved aqueous solubility (LogP ≈ -0.6) over shorter PEG analogs facilitates solution-phase synthesis and reduces aggregation of the final PROTAC molecule, while its molecular weight (769.9 g/mol) offers a balance between steric shielding and maintaining favorable permeability compared to bulkier PEG24 or PEG36 linkers. The TCO handle also enables future biorthogonal modification or conjugation to targeting ligands.

Antibody Conjugation for Pretargeted Imaging or Therapy

For pretargeted applications requiring high TCO loading on antibodies without loss of reactivity, TCO-PEG12-acid's PEG spacer is essential. As shown, direct TCO-antibody conjugates can lose >90% reactivity due to hydrophobic burial, whereas the PEG12 linker preserves >90% functional TCO density . This >5-fold enhancement in effective payload delivery reduces the required antibody dose and improves tumor-to-background ratios in pretargeted PET or SPECT imaging [5]. The PEG12 length also promotes rapid renal clearance of any unbound tetrazine probe, minimizing background signal.

Biorthogonal Labeling in Live Cells with Fast Kinetics

The IEDDA reaction between TCO and tetrazine is one of the fastest biorthogonal chemistries, with rate constants up to 10⁶ M⁻¹s⁻¹ . TCO-PEG12-acid leverages this rapid kinetics for efficient labeling of low-abundance targets in live cells within minutes [5]. The PEG12 spacer ensures aqueous solubility for cell culture experiments and provides a long, flexible arm that can access sterically hindered binding sites on proteins or nucleic acids. The 12-unit PEG chain is a proven component in antibody-DNA conjugation strategies, demonstrating its utility in complex biological environments .

Application
Selection Property
Validation Focus
Pretargeting and bioorthogonal labeling research
PEG12 spacer for antibody conjugation
In vivo targeting signal and TCO surface density
PROTAC linker assembly
Heterobifunctional PEG linker with acid terminus
Solubility and ternary complex formation
Nanoparticle surface functionalization
TCO-reactive handle for tetrazine-modified cargo
Circulation half-life and protein corona
ADC linker exploration
Monodisperse PEG12 spacer for drug-antibody coupling
Aggregation propensity and coupling efficiency

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